13-Eicosenoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Paullinic acid can be synthesized through the hydrolysis of triglycerides found in the seed oils of plants like guarana. The hydrolysis process involves breaking down the triglycerides into their constituent fatty acids and glycerol. This can be achieved using an alkaline catalyst such as sodium hydroxide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of paullinic acid typically involves the extraction of seed oils from plants like guarana, followed by purification processes to isolate the fatty acid. The extraction process may involve mechanical pressing or solvent extraction, while purification can be achieved through techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Paullinic acid undergoes various chemical reactions, including:
Oxidation: Paullinic acid can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction of the double bond in paullinic acid can yield saturated fatty acids.
Substitution: The carboxylic acid group in paullinic acid can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Esterification using alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
Paullinic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives and studying fatty acid metabolism.
Biology: Investigated for its role in cellular processes and membrane structure.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and lipid-lowering properties.
Industry: Utilized in the production of cosmetics, lubricants, and biofuels.
Mechanism of Action
Paullinic acid exerts its effects by integrating into cell membranes, influencing membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Vaccenic acid: Another omega-7 fatty acid with a double bond at the 11th carbon position.
Ximenynic acid: A conjugated enynoic fatty acid with unique structural features.
Uniqueness
Paullinic acid is unique due to its specific double bond position and its occurrence in certain plant sources like guarana. This distinct structure contributes to its unique biological and chemical properties .
Properties
Molecular Formula |
C20H38O2 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
icos-13-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22) |
InChI Key |
URXZXNYJPAJJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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